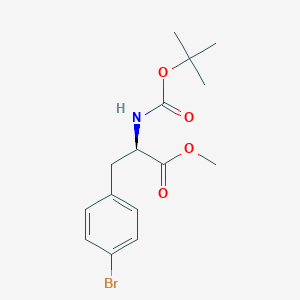

Boc-4-bromo-D-phenylalanine methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-4-bromo-D-phenylalanine methyl ester is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is an amino acid derivative that has a bromine atom attached to the phenylalanine side chain. The compound is also known as Boc-4-bromo-D-Phe-OMe, and it has been used in various scientific studies to investigate its biological and chemical properties.

科学的研究の応用

Enantioselective Synthesis and Cross-Coupling Reactions

The enantiomerically enriched BOC-protected (4-pinacolylborono)phenylalanine methyl ester is utilized in Suzuki-Miyaura coupling reactions with aromatic halides and triflates, producing enantiomerically enriched 4-substituted phenylalanine derivatives. This method showcases the compound's role in synthesizing phenylalanine derivatives with specific chiralities, which are crucial in drug development and biological studies (Firooznia et al., 1999).

Radioiodination for Peptide Synthesis

N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester is synthesized from N-Boc-p-iodo-L-phenylalanine, aimed at creating a phenylalanine derivative that can be radioiodinated and used directly in peptide synthesis. This demonstrates the compound's importance in preparing radiolabeled phenylalanine derivatives for biomedical research and diagnostic purposes (Wilbur et al., 1993).

Large-Scale Synthesis for Pharmaceutical Intermediates

The synthesis route to an N-BOC d-phenylalanine pharmaceutical intermediate suitable for rapid scale-up highlights the compound's utility in manufacturing processes. This process involves asymmetric hydrogenation and is critical for producing pharmaceutical intermediates at a large scale, demonstrating the scalability of synthetic approaches utilizing Boc-protected amino acids (Fox et al., 2011).

Methacrylate Polymers Containing Amino Acid Moieties

The polymerization of methacrylate containing amino acid-based chiral monomers, such as Boc-L-phenylalanine methacryloyloxyethyl ester , through the reversible addition–fragmentation chain transfer (RAFT) process, showcases innovative applications in material science. These well-defined amino acid-based polymers with controlled molecular weight and structure have potential applications in drug delivery systems, highlighting the compound's versatility beyond traditional peptide synthesis (Kumar et al., 2012).

Comparative Study on Peptide Coupling Methods

A comparative study involving Boc-protected amino acid derivatives in modern coupling reactions emphasizes the compound's significance in peptide chemistry, particularly in optimizing coupling strategies for producing peptides with hindered or complex structures. This research aids in understanding the efficiency of different coupling methods, directly impacting peptide synthesis' efficacy and yield (Spencer et al., 2009).

特性

IUPAC Name |

methyl (2R)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFQRJWLHKSHPZ-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-methoxy-6-(trifluoromethoxy)phenyl]methyl}prop-2-enamide](/img/structure/B2799622.png)

![3-(1-(furan-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2799623.png)

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2799627.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2799634.png)

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2799637.png)

![6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B2799642.png)